molecular formula C26H30FN5O2 B4294082 (4E)-4-({[2-(4-BENZOYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-4-({[2-(4-BENZOYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B4294082
M. Wt: 463.5 g/mol
InChI Key: NNDNNKDOBRCTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-({[2-(4-BENZOYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({[2-(4-BENZOYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-keto esters under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazolone ring with a fluorophenyl group, typically using a halogenation reaction followed by nucleophilic substitution.

    Attachment of the benzoylpiperazine moiety: This step involves the reaction of the intermediate compound with 4-benzoylpiperazine, often under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({[2-(4-BENZOYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: As a probe for studying biological processes and as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, analgesic, and anticancer properties.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (4E)-4-({[2-(4-BENZOYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: Such as G-protein coupled receptors or ion channels, leading to modulation of cellular signaling pathways.

    Inhibiting enzymes: Such as cyclooxygenase or kinases, leading to reduced production of inflammatory mediators or other bioactive molecules.

    Modulating gene expression: By interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-({[2-(4-BENZOYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-[2-(4-benzoylpiperazin-1-yl)ethyliminomethyl]-2-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN5O2/c1-2-6-24-23(26(34)32(29-24)22-11-9-21(27)10-12-22)19-28-13-14-30-15-17-31(18-16-30)25(33)20-7-4-3-5-8-20/h3-5,7-12,19,29H,2,6,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDNNKDOBRCTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NCCN3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-({[2-(4-BENZOYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
(4E)-4-({[2-(4-BENZOYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 3
Reactant of Route 3
(4E)-4-({[2-(4-BENZOYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 4
Reactant of Route 4
(4E)-4-({[2-(4-BENZOYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 5
(4E)-4-({[2-(4-BENZOYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 6
(4E)-4-({[2-(4-BENZOYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.